molecular formula C16H12N4OS B2479785 3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1192580-55-4

3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B2479785
CAS No.: 1192580-55-4
M. Wt: 308.36
InChI Key: QRZZAWUREPMEMR-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (PubChem CID: 16956627) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, incorporating a 1,2,4-oxadiazole heterocyclic ring . The 1,2,4-oxadiazole scaffold is recognized for its notable bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance the metabolic stability of potential drug candidates . This five-membered ring, containing one oxygen and two nitrogen atoms, is a privileged structure in drug discovery due to its wide spectrum of reported biological activities . Compounds based on the 1,2,4-oxadiazole framework have been investigated for diverse therapeutic applications, including use as anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system agents . The specific substitution pattern of this compound, featuring 4-methylphenyl and thiophen-2-yl-pyrazole moieties, is characteristic of hybrid molecules designed to probe complex biological pathways and interactions . Such multi-heterocyclic systems are frequently explored to develop novel therapeutic agents targeting various diseases . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies, lead optimization, and as a key intermediate in the synthesis of more complex molecules for preclinical evaluation . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-10-4-6-11(7-5-10)15-17-16(21-20-15)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZZAWUREPMEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride to form the intermediate hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at its C-2 position due to electron-deficient characteristics. Key findings include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Thiol substitutionAliphatic/aryl thiols, K₂CO₃/DMF2-Sulfanyl derivatives68–82
Amine alkylationEthyl bromoacetate, Et₃N/THF2-(Carboxymethylthio) derivatives75
HalogenationNBS (in CCl₄, light)5-Bromo-thiophene-substituted analogs58

Mechanistic Insight : The oxadiazole’s C-2 position is susceptible to nucleophilic attack due to conjugation with adjacent nitrogen atoms. Thiophene’s electron-rich nature directs electrophilic substitutions to its α-positions .

Oxidation Reactions

The thiophene moiety undergoes selective oxidation under controlled conditions:

Oxidizing AgentConditionsProduct FormedApplicationSource
m-CPBADCM, 0°C, 2 hrsThiophene-1-oxide derivativeEnhanced solubility in polar media
H₂O₂/AcOHReflux, 6 hrsThiophene-1,1-dioxidePharmacophore modification

Structural Impact : Oxidation increases the compound’s dipole moment, improving binding to biological targets like EGFR kinases .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrazole ring:

Reaction TypeCatalytic SystemCoupling PartnerProduct UtilitySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acidsBiaryl hybrids for anticancer studies
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesFluorescent probes

Example : Reaction with 4-fluorophenylboronic acid yields 5-(4-fluorophenyl)- analogs with IC₅₀ = 0.24 μM against EGFR .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Reagents/ConditionsProduct FormedBiological ActivitySource
POCl₃, reflux, 4 hrsPyrazolo[3,4-d]oxadiazolo-thiopheneAntiviral (DENV EC₅₀ = 1.2 μM)
NH₂NH₂·H₂O, EtOH, Δ1,2,4-Triazolo-oxadiazole hybridsAntitubercular (MIC = 3.45 μM)

Mechanism : Intramolecular dehydration forms fused rings, enhancing π-π stacking in enzyme active sites .

Reduction Reactions

Selective reduction of the oxadiazole ring is achievable:

Reducing AgentConditionsProduct FormedNotesSource
LiAlH₄THF, 0°C, 1 hrOpen-chain thiosemicarbazideReversible under acidic conditions
H₂/Pd-CEtOH, RT, 12 hrs1,2,4-Oxadiazolidine derivativeStabilizes hydrogen bonding

Photochemical Reactions

UV-induced dimerization has been reported:

ConditionsProduct FormedApplicationSource
UV (254 nm), CHCl₃, 24 hrsCyclobutane-linked dimerMaterials science applications

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole serves as a versatile building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation and reduction, which are crucial for developing new derivatives with enhanced properties.

Table 1: Chemical Reactions of the Compound

Reaction TypeExample ReactionProducts Formed
OxidationThiophene to sulfoxideSulfoxides or sulfones
ReductionOxadiazole to amineAmines
SubstitutionElectrophilic substitution with halogensHalogenated derivatives

Biology

The compound has been investigated for its potential bioactive properties. Studies have indicated that it possesses antimicrobial and anticancer activities. For instance, its mechanism of action may involve inhibiting bacterial enzymes or disrupting cell membranes.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, the compound's structural features enhance its lipophilicity, facilitating better cellular uptake and activity against pathogens .

Medicine

In medicinal chemistry, the compound is explored for therapeutic applications including anti-inflammatory and analgesic effects. The dual action against microbial infections and cancer cells makes it a candidate for developing multifunctional drugs.

Table 2: Biological Activities of the Compound

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in animal models

Industry

The compound's potential extends to industrial applications, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electronic properties make it suitable for enhancing the performance of these devices.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) 3-(4-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • Molecular Weight : 352.4 g/mol .
  • Key Differences : Replaces the thiophen-2-yl group with a bulkier naphthalen-2-yl substituent.
  • However, it may reduce solubility compared to the thiophene-containing target compound .
b) 5-[3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • Molecular Weight : 378.81 g/mol .
  • Key Differences : Substitutes thiophen-2-yl with a 3-chloro-4-ethoxyphenyl group.
  • Impact : The chloro and ethoxy groups introduce electron-withdrawing and donating effects, respectively, altering electronic distribution. This compound exhibits inhibitory activity against carbonic anhydrase and histone deacetylases, suggesting the target compound’s thiophene group may offer distinct binding modes .

Variations in the Core Heterocycle

a) 3-(2-Chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
  • Key Differences : Replaces the 4-methylphenyl group with a 2-chlorophenyl substituent .
  • This derivative has shown promise in anti-infective agent development, highlighting the versatility of the oxadiazole-thiophene-pyrazole framework .
b) 3-(4-Ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
  • Key Differences : Incorporates a quinazoline-dione core linked to the oxadiazole-thiophene moiety .
  • Impact : The quinazoline extension broadens the compound’s pharmacophore, enabling multitarget interactions. This complexity, however, may reduce synthetic accessibility compared to the simpler target compound .

Functional Group Replacements

a) 5-[3-(Propan-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
  • Molecular Weight : 268.31 g/mol .
  • Key Differences : Replaces thiophen-2-yl with a propan-2-yl group and the 4-methylphenyl with a trimethoxyphenyl group.
b) (E)-N-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
  • Key Differences : Features an acrylamide chain and a pyrrole ring instead of pyrazole .
  • Impact : The acrylamide group introduces conformational flexibility, which may improve binding to flexible enzyme active sites. However, the absence of pyrazole could reduce hydrogen-bonding capacity .

Antimicrobial Potential

Compounds with thiophene-oxadiazole hybrids, such as the target compound, often exhibit antimicrobial activity. For example, 5-(Thiophen-2-yl)-1,2,4-oxadiazole (MW: 193.21 g/mol) shows broad-spectrum antimicrobial effects, suggesting the target compound’s thiophene moiety may confer similar properties .

Anticancer Activity

The pyrazole-oxadiazole framework is associated with kinase inhibition. 3-(4-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole () has demonstrated cytotoxicity against cancer cell lines, likely due to intercalation into DNA. The target compound’s thiophene group may enhance selectivity for sulfur-containing biological targets .

Enzyme Inhibition

5-[3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole () inhibits carbonic anhydrase IX, a cancer-associated enzyme. The target compound’s thiophene group could modulate inhibition potency by interacting with hydrophobic enzyme pockets .

Biological Activity

The compound 3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS No. 1192580-55-4) is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring fused with pyrazole and thiophene moieties, which contribute to its unique chemical properties. The presence of these functional groups is known to enhance pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have shown promising results against various cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)2.67 - 20.25
HEPG2 (Liver Cancer)4.62 - 43.6
HeLa (Cervical Cancer)Not specified

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key enzymes. For example, the compound has been tested against several bacterial strains with notable efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 µg/mL
Escherichia coli0.25 µg/mL

These results demonstrate the potential of the compound as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles are well-documented. The compound has been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in inflammation:

  • COX-1 Inhibition : Reduces the production of prostaglandins involved in inflammation.
  • COX-2 Inhibition : Specifically targets inflammatory processes without affecting normal physiological functions.

This dual inhibition suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or bacterial growth.
  • Apoptosis Induction : It can trigger programmed cell death in cancer cells through various signaling pathways.
  • Membrane Disruption : Its structure allows it to interact with and disrupt microbial cell membranes, leading to cell lysis.

Study on Anticancer Activity

In a study published in PubMed Central, researchers evaluated the anticancer effects of various oxadiazole derivatives, including the target compound. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from low to moderate concentrations .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazoles against resistant strains of bacteria. The findings revealed that the compound displayed effective inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Pyrazole Formation : Condensation of thiophen-2-carbaldehyde with hydrazine derivatives to form the thiophene-pyrazole core .

Oxadiazole Cyclization : Reaction of the pyrazole intermediate with nitrile or carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole ring .

Cross-Coupling : Palladium-catalyzed Suzuki or Stille coupling to introduce the 4-methylphenyl group .
Key Considerations : Solvent choice (e.g., DMF, DME) and catalysts (e.g., NaH, Cs₂CO₃) significantly impact yield and purity. For example, NaH in DME at 50°C achieved 99% yield in analogous oxadiazole syntheses .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions and ring connectivity. For example, aromatic protons in the thiophene ring appear as distinct doublets (δ 7.2–7.8 ppm) .
    • FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) confirm oxadiazole formation .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .
  • X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths and angles .

Advanced: What computational approaches are used to model its electronic structure and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example, DFT at the B3LYP/6-31G(d) level models charge distribution in analogous triazole-oxadiazole hybrids .
  • Molecular Docking : Screens binding affinities to biological targets (e.g., TIP47 protein) using AutoDock Vina. Docking scores correlate with apoptotic activity in cancer cell lines .

Advanced: What structure-activity relationship (SAR) insights exist for modifying its substituents?

Methodological Answer:

  • Phenyl Group : Replacing the 4-methylphenyl with 5-chloropyridin-2-yl (e.g., compound 4l) improves in vivo antitumor activity by enhancing target binding .
  • Thiophene Moiety : The 3-chlorothiophen-2-yl group is critical for apoptosis induction; substitution at the 5-position reduces potency .
  • Oxadiazole Ring : Fluorination at the oxadiazole ring increases metabolic stability but may reduce solubility .

Advanced: How can researchers address contradictions in reported synthetic yields or purity?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions under varying conditions (e.g., solvent polarity, temperature). For example, yields for analogous oxadiazoles range from 51% (using NaH) to 78% (with Cs₂CO₃) due to base strength differences .
  • Analytical Cross-Validation : Combine HPLC (e.g., >95% purity) with HRMS to resolve discrepancies in byproduct formation .

Advanced: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

  • TIP47 Protein : Photoaffinity labeling identifies TIP47 (IGF II receptor binding protein) as the molecular target, explaining its G₁-phase arrest and apoptosis in T47D breast cancer cells .
  • Enzyme Inhibition : Docking studies suggest potential inhibition of 14-α-demethylase (CYP51), a fungal enzyme, justifying further antifungal studies .

Advanced: What analytical techniques optimize purity assessment for scale-up synthesis?

Methodological Answer:

  • Chromatography : Flash column chromatography (SiO₂, hexane:EtOAc gradients) resolves regioisomers; TLC monitors reaction progress .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic forms that affect solubility .

Advanced: How do solvent and catalyst choices influence reaction kinetics?

Methodological Answer:

  • Polar Solvents : DMF accelerates cyclization but may decompose acid-sensitive intermediates; DME balances polarity and stability .
  • Catalyst Screening : Cs₂CO₃ outperforms NaH in reactions requiring mild conditions (e.g., 50°C vs. 80°C), reducing side reactions .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces purification steps for intermediates .
  • Green Chemistry : Replacing POCl₃ with polymer-supported reagents minimizes hazardous waste .

Advanced: How does the thiophene-pyrazole core influence photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Conjugation between thiophene and pyrazole rings results in absorption maxima at 280–320 nm, useful for fluorescence-based assays .
  • Electrochemical Studies : Cyclic voltammetry reveals reversible redox behavior (E₁/2 ≈ −1.2 V), suggesting applicability in sensor design .

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